molecular formula C24H20ClFN2O4 B4067254 2-amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B4067254
M. Wt: 454.9 g/mol
InChI Key: LRAIKVXNQFXLJE-UHFFFAOYSA-N
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Description

2-amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C24H20ClFN2O4 and its molecular weight is 454.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.1095630 g/mol and the complexity rating of the compound is 850. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Synthetic Approaches and Environmental Considerations

The synthesis of related chromene carbonitrile derivatives often involves multicomponent reactions, demonstrating environmental friendliness through the use of aqueous media and catalysts that minimize pollution. For instance, Shi et al. (2006) reported the synthesis of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles using triethylbenzylammonium chloride (TEBA) as a catalyst in water, highlighting the process's efficiency and environmental benefits (Shi, Yu, Zhuang, & Wang, 2006).

Electrocatalytic Synthesis

Electrocatalytic methods offer a mild and efficient approach to synthesizing chromene derivatives, as demonstrated by Vafajoo et al. (2014), who achieved excellent yields of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives through a multicomponent assembling process (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).

Crystal Structure Analysis

Detailed crystallographic studies provide insights into the molecular and crystal structure of these compounds, contributing to a deeper understanding of their properties and potential applications. Sharma et al. (2015) elucidated the crystal structures of two carbonitrile compounds, revealing their triclinic crystal system and the significant deviation from planarity in their pyran rings, which adopt a boat conformation (Sharma, Banerjee, Brahmachari, Kant, & Gupta, 2015).

Biological Activities

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of halogen derivatives of benzo[h]chromene have been explored, indicating the potential of these compounds in developing new antimicrobial agents. Khafagy et al. (2002) synthesized novel derivatives showing promising antimicrobial activities (Khafagy, Abd El-Wahab, Eid, & El-Agrody, 2002).

Anticancer Activity

Research into the anticancer properties of chromene derivatives has shown potential in treating various cancer types. Ahagh et al. (2019) synthesized 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and tested their cytotoxic activities against HT-29 cells, revealing significant apoptosis induction and cell cycle arrest effects (Ahagh, Dehghan, Mehdipour, Teimuri‐Mofrad, Payami, Sheibani, Ghaffari, & Asadi, 2019).

Properties

IUPAC Name

2-amino-4-[3-chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O4/c1-30-20-10-14(9-17(25)23(20)31-12-13-4-2-5-15(26)8-13)21-16(11-27)24(28)32-19-7-3-6-18(29)22(19)21/h2,4-5,8-10,21H,3,6-7,12,28H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAIKVXNQFXLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Cl)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 6
2-amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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